Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate is a carbonyl compound.
Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate is a natural product found in Hydrangea macrophylla, Excoecaria acerifolia, and Sequoiadendron giganteum with data available.
Brand Name: Vulcanchem
CAS No.: 40983-58-2
VCID: VC20747966
InChI: InChI=1S/C8H12O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2,5-7,9-11H,3H2,1H3
SMILES: COC(=O)C1=CC(C(C(C1)O)O)O
Molecular Formula: C₈H₁₂O₅
Molecular Weight: 188.18 g/mol

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate

CAS No.: 40983-58-2

Cat. No.: VC20747966

Molecular Formula: C₈H₁₂O₅

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate - 40983-58-2

CAS No. 40983-58-2
Molecular Formula C₈H₁₂O₅
Molecular Weight 188.18 g/mol
IUPAC Name methyl 3,4,5-trihydroxycyclohexene-1-carboxylate
Standard InChI InChI=1S/C8H12O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2,5-7,9-11H,3H2,1H3
Standard InChI Key LSNUUAUXWJZSFD-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(C(C(C1)O)O)O
Canonical SMILES COC(=O)C1=CC(C(C(C1)O)O)O

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate is a phenolic compound characterized by the presence of three hydroxyl groups attached to a cyclohexene ring and a carboxylate ester group. This compound is notable for its diverse applications in synthetic chemistry, materials science, and potential biological activities.

Synthesis of Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate

The synthesis of this compound can be achieved through various methods, with one common approach involving the methylation of trihydroxybenzoic acid derivatives using methanol under acidic conditions. Catalysts such as sulfuric acid may be employed to facilitate the formation of the ester bond.

Applications and Biological Activity

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate has garnered attention for its potential applications across several fields:

  • Synthetic Chemistry: It serves as an intermediate for synthesizing complex molecules and diastereoisomers.

  • Materials Science: The compound's derivatives can lead to the development of novel materials with unique properties.

  • Biological Activity: As a phenolic compound, it may exhibit antioxidant properties by scavenging free radicals due to its hydroxyl groups.

Mechanism of Action

The biological activity of methyl 3,4,5-trihydroxycyclohexene-1-carboxylate is primarily related to its ability to act as an antioxidant. The hydroxyl groups present in the structure enable it to interact with free radicals, potentially mitigating oxidative stress in biological systems.

Research Findings

Recent studies have explored the reactivity and applications of methyl 3,4,5-trihydroxycyclohexene-1-carboxylate and its derivatives:

  • Synthesis of Novel Compounds: Research has indicated that derivatives can be synthesized to create complex heterocycles with pharmaceutical implications.

  • Material Development: Investigations into the structural properties confirmed through X-ray analysis have highlighted potential applications in creating new materials.

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